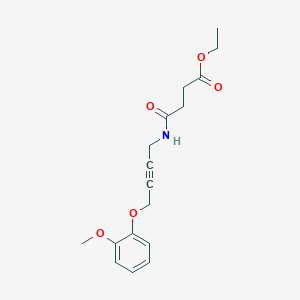

![molecular formula C22H22N2O4S B2413635 Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone CAS No. 670272-54-5](/img/structure/B2413635.png)

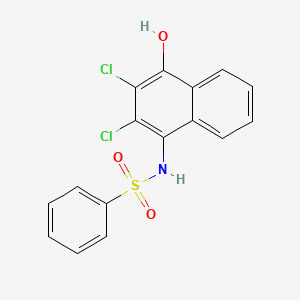

Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone” is a compound that has been synthesized and studied for its potential biological activities . It is a derivative of furan-2-yl (phenyl)methanone .

Synthesis Analysis

The synthesis of furan-2-yl (phenyl)methanone derivatives involves a series of chemical reactions, and their structures were established on the basis of 1 H-NMR, 13 C-NMR, and mass spectral data .Molecular Structure Analysis

The molecular structure of this compound was established based on 1 H-NMR, 13 C-NMR, and mass spectral data . The crystal structure of a similar compound was reported as C 30 H 27 NO 5 S, monoclinic, P 2 1 (no. 4), with specific dimensions .Scientific Research Applications

Catalytic Applications

Phosphomolybdic Acid in Organic Synthesis : Phosphomolybdic acid is highlighted for its role as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, showcasing its utility in organic synthesis processes involving furan derivatives (B. Reddy et al., 2012).

Biological Activities

Protein Tyrosine Kinase Inhibitory Activity : The synthesis of furan-2-yl(phenyl)methanone derivatives and their evaluation for in vitro protein tyrosine kinase inhibitory activity demonstrate their potential as therapeutic agents. Some derivatives exhibited promising activity, highlighting their pharmacological relevance (Feilang Zheng et al., 2011).

Vascular Smooth Muscle Cell Proliferation Inhibition : Research on the synthesis of furan-2-yl(phenyl)methanones and their effects on inhibiting vascular smooth muscle cell (VSMC) proliferation underlines the compound's potential in addressing cardiovascular diseases. Some newly synthesized compounds showed promising in vitro activity (Li Qing-shan, 2011).

Corrosion Inhibition

Prevention of Mild Steel Corrosion : A study on the application of 4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone for the prevention of corrosion on mild steel in an acidic medium showed that the compound acts as an effective corrosion inhibitor, with potential applications in protecting industrial materials (P. Singaravelu & N. Bhadusha, 2022).

Mechanism of Action

Target of Action

The primary target of Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone is Protein Tyrosine Kinases (PTKs) . PTKs are enzymes that catalyze the transfer of a phosphate group from ATP to a specific tyrosine residue on a target protein, playing a crucial role in signal transduction pathways that regulate cellular functions such as proliferation, growth, differentiation, and death .

Mode of Action

Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone interacts with PTKs, inhibiting their activity . This inhibition disrupts the normal signaling pathways, leading to changes in the cellular functions regulated by these kinases .

Biochemical Pathways

The inhibition of PTKs affects various signal transduction pathways. These pathways regulate a number of cellular functions, and their disruption can lead to inappropriate mitogenic signaling

Result of Action

The molecular and cellular effects of Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone’s action primarily involve the inhibition of PTK activity. This leads to disruption of the normal cellular functions regulated by these kinases . The specific effects can vary depending on the cell type and the specific PTKs inhibited.

properties

IUPAC Name |

furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4S/c1-17-4-6-18(7-5-17)19-8-10-20(11-9-19)29(26,27)24-14-12-23(13-15-24)22(25)21-3-2-16-28-21/h2-11,16H,12-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMENNTPNDVBOSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-5-cyano-N-{3-[5-(methylsulfanyl)-1H-1,2,3,4-tetrazol-1-yl]phenyl}pyridine-2-carboxamide](/img/structure/B2413554.png)

![N-(3-methoxyphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2413556.png)

![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)

![N-cyclohexyl-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2413563.png)

![N-[3-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2413566.png)

![3-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2413567.png)

![2-[3-(4-chlorophenoxy)propylsulfanyl]-1H-benzimidazole](/img/structure/B2413572.png)